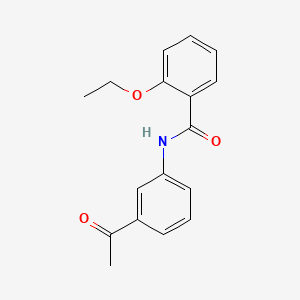

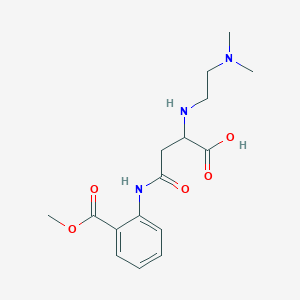

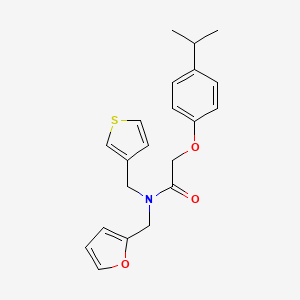

![molecular formula C9H7ClN2O2S B2890281 Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate CAS No. 2156492-06-5](/img/structure/B2890281.png)

Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their wide range of medicinal and biological properties . They have been found to exhibit high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .

Molecular Structure Analysis

Thiazolo[5,4-b]pyridines are characterized by a fused core scaffold that combines two potentially bioactive heterocyclic moieties, thiazole and pyridine . This structure presents multiple reactive sites, enabling wide-range modifications leading to the series of novel polyfunctional analogs .Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The IC50 of a representative compound could reach 3.6 nm .科学的研究の応用

Synthesis and Chemical Reactivity

Research on structurally similar compounds has focused on their synthesis and reactivity. For example, studies have detailed the synthesis of novel pyrazolo[3,4-b]pyridine products through condensation reactions, highlighting methodologies that could potentially be adapted for synthesizing and studying Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate derivatives (Ghaedi et al., 2015). Another study presented an efficient one-pot multicomponent approach to synthesize a series of thiazolo[3,2-a]pyridines, which could serve as a model for exploring the chemical behavior and synthesis of related thiazolopyridine derivatives (Altug et al., 2011).

Biological Activities

Research has also been conducted on the biological activities of thiazolopyridine derivatives. One study detailed the synthesis of thiazolo[5,4-d]pyrimidines with properties of interest for biological applications, such as molluscicidal activity, suggesting potential avenues for the exploration of this compound in similar contexts (El-bayouki & Basyouni, 1988). Another study focused on the antimicrobial activity of new heterocyclic compounds containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, offering insights into the potential antimicrobial applications of related compounds (Sirakanyan et al., 2015).

Molecular Modelling and Drug Design

Moreover, the literature includes examples of molecular modelling and drug design studies involving thiazolopyridine derivatives, which could inform research on this compound. For instance, novel benzothiazole-containing derivatives have been synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities, demonstrating the potential of such compounds in medicinal chemistry (Bhoi et al., 2016).

作用機序

Target of Action

Thiazolo[5,4-b]pyridine derivatives have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (pi3k) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

Thiazolo[5,4-b]pyridine derivatives have been shown to inhibit pi3k . The inhibition of PI3K can lead to a decrease in the phosphorylation of downstream targets, potentially leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of pi3k can affect several downstream pathways, including the akt/mtor pathway, which is involved in cell survival and proliferation .

Result of Action

The inhibition of pi3k by thiazolo[5,4-b]pyridine derivatives can potentially lead to decreased cell proliferation and survival .

生化学分析

Cellular Effects

Thiazolo[4,5-b]pyridines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazolo[4,5-b]pyridines have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-11-8-5(7(6)10)4-12-15-8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELALBHMZMKYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

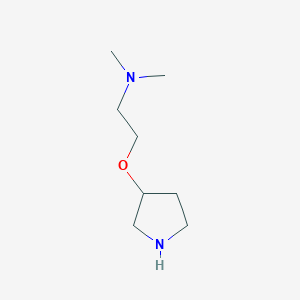

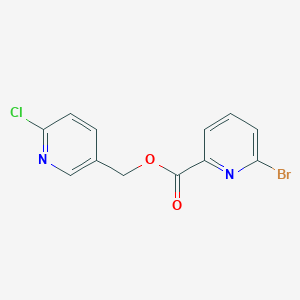

![[3-(Aminomethyl)morpholin-3-yl]methanol](/img/structure/B2890202.png)

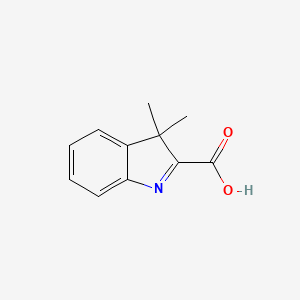

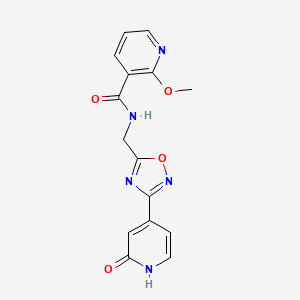

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2890207.png)

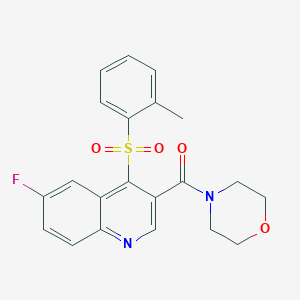

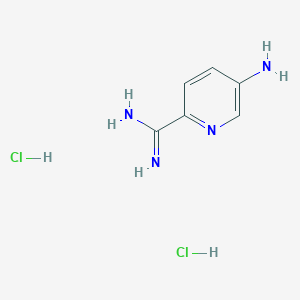

![6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide](/img/structure/B2890208.png)

![(Z)-ethyl 2-((furan-2-carbonyl)imino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2890215.png)

![Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate](/img/structure/B2890218.png)